1-(1-Adamantyl)-5-ethyltetrazole
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Overview
Description
1-(1-Adamantyl)-5-ethyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a tetrazole ring, a five-membered ring containing four nitrogen atoms, further enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(1-Adamantyl)-5-ethyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and ethyltetrazole as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound. .
Chemical Reactions Analysis
1-(1-Adamantyl)-5-ethyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(1-Adamantyl)-5-ethyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Adamantane derivatives, including this compound, have shown potential in pharmaceutical research, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-ethyltetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The tetrazole ring can participate in various biochemical pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation
Comparison with Similar Compounds
1-(1-Adamantyl)-5-ethyltetrazole can be compared with other adamantane derivatives and tetrazole-containing compounds:
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups and applications.
Tetrazole-Containing Compounds: Similar compounds include 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole, which have different substituents on the tetrazole ring.
Uniqueness: The combination of the adamantane core and the ethyltetrazole moiety in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds
Properties
CAS No. |
5154-97-2 |
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Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-ethyltetrazole |
InChI |
InChI=1S/C13H20N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 |
InChI Key |
UELKNMKRRLRFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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